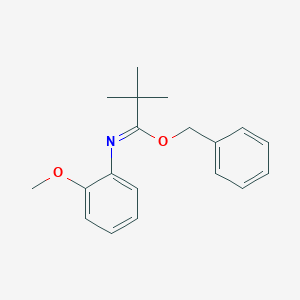

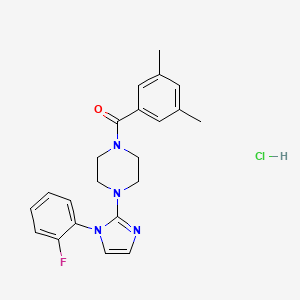

![molecular formula C16H13N5O3S2 B2918672 N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351618-24-0](/img/structure/B2918672.png)

N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that contains several functional groups including a pyridazine ring, a thiophene ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. These groups can have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, for example, is known to undergo reactions with electrophiles and nucleophiles. The amide group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and reactivity .科学研究应用

Enzyme Inhibition

Pyridazine derivatives have been identified as selective inhibitors for various enzymes. They are particularly noted for inhibiting cGMP phosphodiesterase (PDE), which plays a role in signal transduction pathways. Additionally, they inhibit aldose reductase, which is involved in the prevention of complications such as retinopathy, neuropathy, and cataract formation in diabetes .

Antimicrobial Activity

These compounds exhibit a broad range of biological activities including antibacterial and antifungal properties. This makes them valuable in the development of new antimicrobial agents that could be used to treat various infections .

Anticancer Properties

Pyridazine derivatives are being explored for their potential use in cancer treatment. Their ability to interfere with cellular processes that are dysregulated in cancer cells makes them promising candidates for anticancer drugs .

Cardiovascular Therapeutics

The derivatives of pyridazine have shown potential as antihypertensive, diuretic, antithrombic, and anticoagulant agents. These properties are significant for the treatment and management of cardiovascular diseases .

Agrochemical Applications

In agriculture, pyridazine derivatives have been used due to their plant growth regulating effects. They can influence plant hormones and growth factors, leading to improved crop yields and protection against pests .

Optoelectronics

Due to their unique structural properties, pyridazine derivatives are also valuable materials in optoelectronics. They are used in the development of materials for light-emitting diodes (LEDs), solar cells, and other electronic devices .

作用机制

Target of Action

Related compounds such as6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Mode of Action

A similar compound, referred to asJ27 , has been found to decrease the release of TNF-α and IL-6 in mouse and human cells . This suggests that the compound might interact with its targets to modulate the release of these cytokines, thereby influencing the inflammatory response.

Biochemical Pathways

The compound appears to affect the NF-κB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. By modulating this pathway, the compound could potentially influence a wide range of biological processes.

Pharmacokinetics

The compoundJ27 has been found to have good bioavailability (30.74%) , suggesting that this compound might also exhibit favorable ADME properties.

Result of Action

The compound’s action results in a decrease in the release of TNF-α and IL-6 , which are key mediators of inflammation. This suggests that the compound could potentially have anti-inflammatory effects.

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(6-oxo-1H-pyridazine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S2/c22-13-4-3-10(19-20-13)15(24)21-6-5-9-12(8-21)26-16(17-9)18-14(23)11-2-1-7-25-11/h1-4,7H,5-6,8H2,(H,20,22)(H,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYZJSLMQDDAPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71788044 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

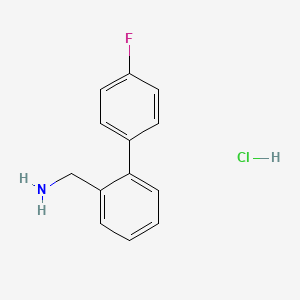

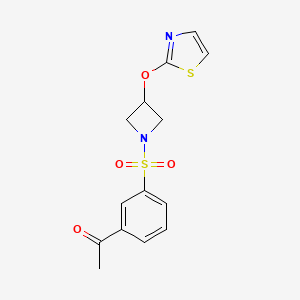

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2918589.png)

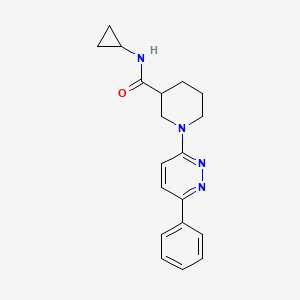

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2918590.png)

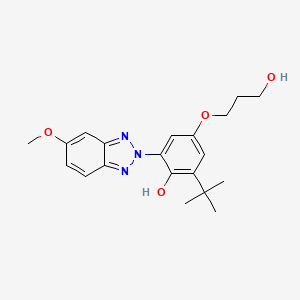

![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)

![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)

![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)

![5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2918610.png)